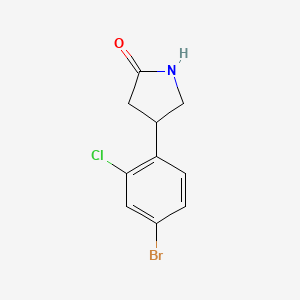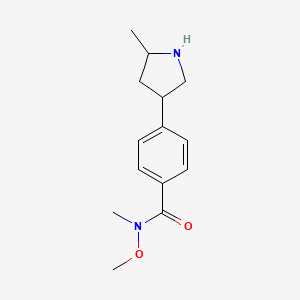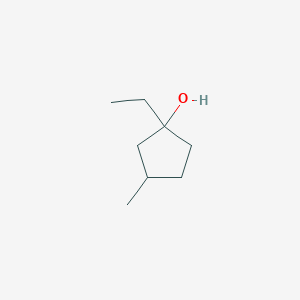
1-Ethyl-3-methylcyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-methylcyclopentan-1-ol is an organic compound with the molecular formula C8H16O It is a cycloalkanol, meaning it contains a cyclopentane ring with an alcohol (-OH) group attached
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the hydrogenation of 1-ethyl-3-methylcyclopentene in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with hydrogen gas (H2) being bubbled through the reaction mixture at room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable processes. For example, the compound can be produced via the catalytic hydrogenation of 1-ethyl-3-methylcyclopentene using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions: 1-Ethyl-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products:
Oxidation: 1-Ethyl-3-methylcyclopentanone.
Reduction: 1-Ethyl-3-methylcyclopentane.
Substitution: 1-Ethyl-3-methylcyclopentyl chloride or bromide.
科学的研究の応用
1-Ethyl-3-methylcyclopentan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound can be used as a solvent or reagent in biochemical assays and experiments.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 1-ethyl-3-methylcyclopentan-1-ol depends on its specific application. In chemical reactions, the hydroxyl group can participate in hydrogen bonding, nucleophilic substitution, and other interactions. In biological systems, the compound may interact with enzymes and receptors, influencing various metabolic pathways.
類似化合物との比較
1-Methylcyclopentanol: Similar structure but with a methyl group instead of an ethyl group.
Cyclopentanol: Lacks the ethyl and methyl substituents.
1-Ethylcyclopentanol: Similar but lacks the methyl group.
Uniqueness: 1-Ethyl-3-methylcyclopentan-1-ol is unique due to the presence of both ethyl and methyl groups on the cyclopentane ring, which can influence its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of substituents on cycloalkanols.
特性
分子式 |
C8H16O |
|---|---|
分子量 |
128.21 g/mol |
IUPAC名 |
1-ethyl-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-3-8(9)5-4-7(2)6-8/h7,9H,3-6H2,1-2H3 |
InChIキー |
YSYDFWKSDFASRU-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCC(C1)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


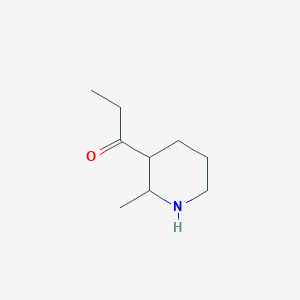

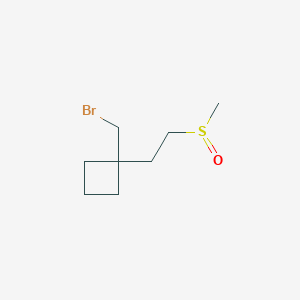
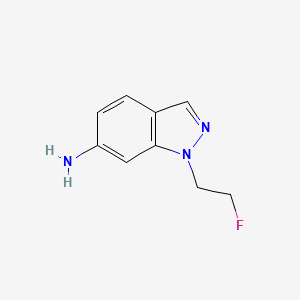
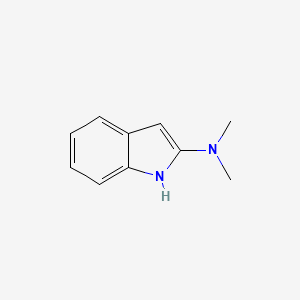

![[2-(2-Bromophenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13190425.png)
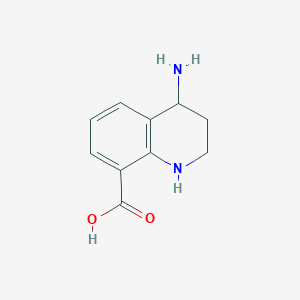
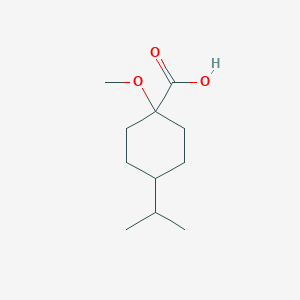
![2-{7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-1-yl}pyridine](/img/structure/B13190440.png)

